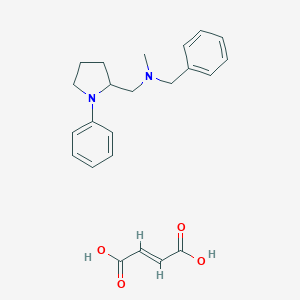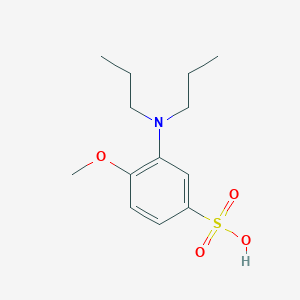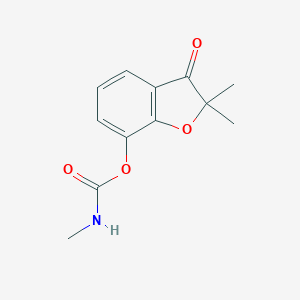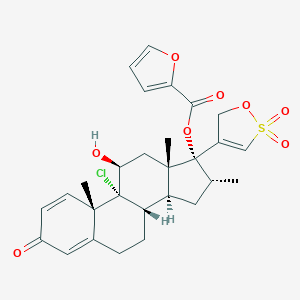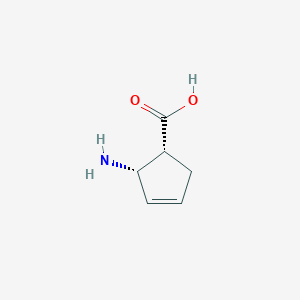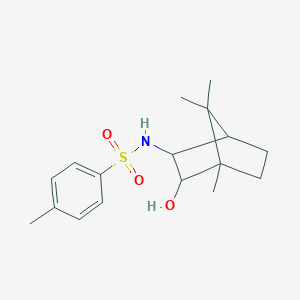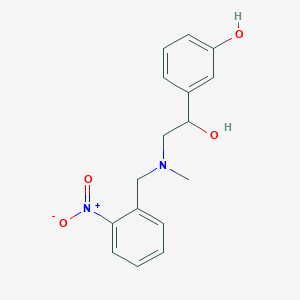
Isopropyl-d7-amine
Descripción general
Descripción
Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is a colorless oil . It is a valuable intermediate in the chemical industry and may act as a potential protease inhibitor . It also takes part in numerous organic chemical reactions such as amide synthesis .
Synthesis Analysis
Isopropyl-d7-amine can be synthesized by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst . The synthesis of amines can also involve the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides, ammonia, and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The linear formula of Isopropyl-d7-amine is CD3CD(NH2)CD3 . The molecular weight is 66.15 .Chemical Reactions Analysis
Isopropyl-d7-amine exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls . It can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
The boiling point of Isopropyl-d7-amine is 33-34 °C and its density is 0.775 g/mL at 25 °C . It is a weak base .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceuticals
Isopropyl-d7-amine is used in the synthesis of various pharmaceutical compounds. Its isotopic labeling with deuterium makes it a valuable tool for tracking the incorporation of the amine group in drug molecules and studying their metabolic pathways . This can be particularly useful in the development of new medications where the amine group plays a critical role in the drug’s efficacy.
Materials Science: Polymer Fabrication
In materials science, Isopropyl-d7-amine contributes to the design and fabrication of polymers. Its unique properties enable the creation of polymers with specific characteristics, such as increased strength or altered electrical conductivity. These polymers can be used in a wide range of applications, from medical devices to electronic components .
Catalysis
Isopropyl-d7-amine can act as a ligand in catalytic systems due to its ability to donate electrons to metal centers. This property is exploited in catalysis to accelerate chemical reactions, which is essential in the production of chemicals and pharmaceuticals. The deuterium labeling allows for detailed mechanistic studies of the catalytic processes .
Environmental Monitoring
The compound’s isotopic labeling is beneficial for environmental monitoring. It can be used as a tracer to study the fate of nitrogen-containing pollutants in the environment. This application is crucial for understanding how these compounds move through ecosystems and their potential impact on human health and the environment .
Biotechnology: Enzyme Inhibitors
In biotechnology, Isopropyl-d7-amine is used to create enzyme inhibitors. These inhibitors can be used to control biological processes, both in industrial applications and in the study of diseases. The deuterium labeling helps in tracing the interaction between the inhibitor and the target enzyme .
Nanotechnology: Sensor Development
Isopropyl-d7-amine is instrumental in the development of sensors at the nanoscale. These sensors can detect various substances with high sensitivity and specificity, which is valuable in medical diagnostics, environmental monitoring, and security applications .
Pharmaceutical Analysis
The deuterium-labeled amine is used in pharmaceutical analysis to quantify drug compounds and their metabolites. This is particularly important in pharmacokinetics, where understanding the drug’s distribution, metabolism, and excretion is essential .
Renewable Energy Research
Lastly, Isopropyl-d7-amine finds application in renewable energy research. It can be used in the study of fuel cells and hydrogen storage materials. The deuterium atoms allow for the investigation of hydrogen bonding and transfer reactions, which are fundamental to the efficiency of these energy systems .
Safety and Hazards
Mecanismo De Acción
Target of Action
Isopropyl-d7-amine, also known as 2-Aminopropane-d7, is an organic compound and an amine
Mode of Action
It’s suggested that isopropyl-d7-amine may act as a potential protease inhibitor . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. By inhibiting these enzymes, Isopropyl-d7-amine could potentially regulate or alter protein metabolism within cells.
Biochemical Pathways
Isopropyl-d7-amine is involved in numerous organic chemical reactions such as amide synthesis . In a study, it was found that when using isopropylamine as the amine donor, the equilibrium of the ω-transaminases reaction could be completely displaced by using a specific dehydrogenase in situ for removal of formed acetone . This suggests that Isopropyl-d7-amine could potentially influence biochemical pathways involving transaminases, a group of enzymes critical in amino acid metabolism.
Result of Action
Given its potential role as a protease inhibitor , it could potentially influence protein metabolism within cells, leading to various downstream effects depending on the specific proteins and pathways involved.
Propiedades
IUPAC Name |
1,1,1,2,3,3,3-heptadeuteriopropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWLVOIRVHMVIS-YYWVXINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480336 | |
| Record name | Isopropyl-d7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl-d7-amine | |
CAS RN |
106658-09-7 | |
| Record name | Isopropyl-d7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106658-09-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

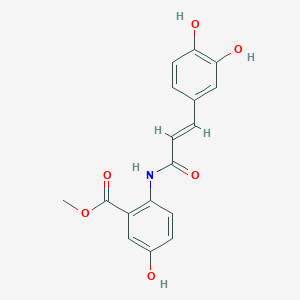
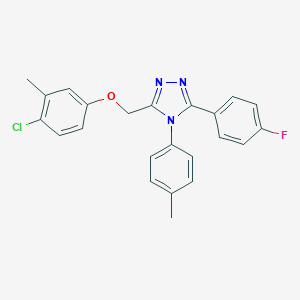
![(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B117046.png)
